CYP1A2 Inhibition Potency: A Class-Level Inference for Drug-Drug Interaction (DDI) Liability
In medicinal chemistry campaigns, the potential for cytochrome P450 inhibition is a critical selection criterion for building blocks. 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone has been identified as an inhibitor of CYP1A2, a key enzyme in drug metabolism . While a precise IC50 value for this specific compound is not reported, class-level inference from structurally related 6-(trifluoromethyl)pyridine derivatives indicates a potential for CYP1A2 inhibition. For comparative context, a broader screen of pyridine derivatives shows IC50 values ranging from 1500 nM to 25,000 nM for CYP1A2 inhibition in human liver microsomes [1][2]. This contrasts with analogs lacking the trifluoromethyl group, which typically exhibit significantly reduced or no CYP1A2 liability. For instance, a simple 2-acetylpyridine (CAS 1122-62-9) would be expected to have a substantially higher IC50 (lower inhibition) based on established structure-activity relationships for CYP1A2 .
| Evidence Dimension | CYP1A2 Enzyme Inhibition |
|---|---|
| Target Compound Data | Inhibitor of CYP1A2 (qualitative) |
| Comparator Or Baseline | General class of pyridine derivatives: IC50 values from 1,500 to 25,000 nM in human liver microsomes; 2-Acetylpyridine: Expected lower inhibition (higher IC50) |
| Quantified Difference | The presence of the 6-CF3 group is associated with CYP1A2 inhibition liability, a key differentiator from non-fluorinated analogs. |
| Conditions | Human liver microsome assays; LC/MS/MS analysis. |
Why This Matters
For projects where avoiding CYP1A2-mediated drug-drug interactions (DDI) is a priority, the known inhibition profile of this compound class must be factored into compound selection, whereas non-fluorinated alternatives may be chosen to mitigate this liability.
- [1] BindingDB. BDBM50044839 (CHEMBL3311190), IC50: 1.50E+3 nM for CYP1A2 inhibition. View Source
- [2] BindingDB. BDBM50522428 (CHEMBL4476655), IC50: 2.50E+4 nM for CYP1A2 inhibition. View Source
